4-Bromo-2-fluoro-1-propoxybenzene

Organic Synthesis Purification Process Chemistry

4-Bromo-2-fluoro-1-propoxybenzene is a disubstituted halogenated aromatic ether, classified as a propoxybenzene derivative, with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol. It serves primarily as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via cross-coupling reactions owing to its bromo and fluoro substituents.

Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
CAS No. 127326-77-6
Cat. No. B135397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-1-propoxybenzene
CAS127326-77-6
Molecular FormulaC9H10BrFO
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3
InChIKeyMHEJXUAOBZGJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-1-propoxybenzene (CAS 127326-77-6): Procurement and Differentiation Guide for Halogenated Propoxybenzene Building Blocks


4-Bromo-2-fluoro-1-propoxybenzene is a disubstituted halogenated aromatic ether, classified as a propoxybenzene derivative, with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol [1]. It serves primarily as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules via cross-coupling reactions owing to its bromo and fluoro substituents [2]. Its defined substitution pattern (bromo at the 4-position, fluoro at the 2-position, and a propoxy group at the 1-position) renders it a valuable building block for pharmaceutical and material science research, where precise control over molecular architecture is essential .

Why 4-Bromo-2-fluoro-1-propoxybenzene Cannot Be Simply Swapped with Other Halogenated Phenyl Ethers


Within the class of halogenated phenyl ethers, subtle variations in substituent position and alkyl chain length produce measurable differences in physical properties and reactivity, rendering simple interchange problematic. For example, replacing the bromine with chlorine or altering the propoxy group to an ethoxy or isopropoxy moiety can significantly shift boiling points, densities, and lipophilicities (LogP) [1]. These changes directly impact purification protocols (e.g., distillation conditions), reaction selectivity (e.g., electronic effects on cross-coupling yields), and, in a medicinal chemistry context, the pharmacokinetic profile of downstream drug candidates [2]. The quantitative evidence presented below underscores that 4-bromo-2-fluoro-1-propoxybenzene occupies a specific property niche, making it the preferred choice for applications where its unique combination of lipophilicity, density, and high commercial purity are non-negotiable.

Quantitative Evidence for Prioritizing 4-Bromo-2-fluoro-1-propoxybenzene over Closest Analogs


Boiling Point Differentiation: Higher Distillation Tolerance Compared to Isopropoxy and Ethoxy Analogs

4-Bromo-2-fluoro-1-propoxybenzene exhibits a higher boiling point (251.5 °C at 760 mmHg) than its isopropoxy analog (244.6 °C) and ethoxy analog (233.4 °C) [1]. This higher thermal stability under atmospheric pressure provides a wider operational window for high-temperature reactions or distillation-based purification without risking premature volatilization, a critical advantage in process chemistry and scale-up.

Organic Synthesis Purification Process Chemistry

Lipophilicity (LogP) Fine-Tuning: Propoxy Chain Provides an Intermediate Drug-Like Profile

The lipophilicity of 4-bromo-2-fluoro-1-propoxybenzene, as measured by its computed XLogP3-AA value of 3.6, falls between that of its ethoxy (LogP ≈ 3.0) and isopropoxy (LogP ≈ 3.38) analogs [1][2][3]. This intermediate LogP is often desirable in medicinal chemistry, as it can balance cell membrane permeability (which requires moderate lipophilicity) with aqueous solubility and reduced metabolic clearance (often associated with excessively high LogP). The propoxy chain thus offers a quantifiable advantage for optimizing the pharmacokinetic properties of derived drug candidates.

Medicinal Chemistry Drug Discovery ADME Optimization

Density Variance: Impact on Work-Up and Purification Efficiency

The density of 4-bromo-2-fluoro-1-propoxybenzene is 1.397 g/cm³, which is marginally higher than the isopropoxy analog (1.393 g/cm³) and significantly lower than the ethoxy analog (1.457 g/cm³) [1]. This distinct density influences liquid-liquid extraction dynamics, phase separation times, and the behavior of the compound during chromatographic purification. A density in the 1.4 g/cm³ range is typical for many halogenated aromatics, making it predictable and manageable in standard lab procedures compared to the denser ethoxy variant, which may require adjustments to solvent systems or centrifugal settings.

Organic Synthesis Laboratory Operations Purification

Commercial Purity and Vendor Reliability: A Verified High-Purity Building Block

4-Bromo-2-fluoro-1-propoxybenzene is commercially available from multiple reputable vendors (e.g., Sigma-Aldrich, Alfa Aesar, AKSci) at consistently high purities of 97% or 98%, with Certificates of Analysis (CoA) accessible [1]. In contrast, some analogs like 4-chloro-2-fluoro-1-propoxybenzene are offered only at 95% purity and lack detailed physical property data (e.g., density, boiling point are listed as N/A), introducing uncertainty in reaction stoichiometry and purity requirements [2]. The assured purity of the bromo-propoxy compound reduces the need for in-house repurification and enhances batch-to-batch reproducibility in research and development.

Chemical Procurement Quality Control Reliability

Optimal Research and Industrial Applications for 4-Bromo-2-fluoro-1-propoxybenzene Based on Quantifiable Advantages


Medicinal Chemistry Lead Optimization: Precise LogP Modulation

The intermediate LogP value of 3.6 [1] makes 4-bromo-2-fluoro-1-propoxybenzene an ideal starting material for synthesizing drug candidates where lipophilicity must be tightly controlled to balance potency, permeability, and metabolic stability. Researchers can exploit this quantifiable difference over ethoxy (LogP ≈ 3.0) or isopropoxy (LogP ≈ 3.38) analogs to fine-tune the ADME properties of a lead series without resorting to more complex, time-consuming synthetic modifications.

Process Chemistry Scale-Up: Enhanced Thermal Stability for Distillation

The higher boiling point of 4-bromo-2-fluoro-1-propoxybenzene (251.5 °C) compared to isopropoxy (244.6 °C) and ethoxy (233.4 °C) analogs [1] provides a crucial advantage in large-scale syntheses. This property allows for more robust purification by fractional distillation under atmospheric or reduced pressure, minimizing material loss and simplifying process development in a pilot plant setting.

High-Throughput Parallel Synthesis: Assured Purity and Reproducibility

In automated parallel synthesis platforms, consistent and high starting material purity is paramount. The guaranteed purity of ≥97% from major suppliers like Sigma-Aldrich and Alfa Aesar [1] for 4-bromo-2-fluoro-1-propoxybenzene, compared to the lower (95%) and less documented purity of analogs like 4-chloro-2-fluoro-1-propoxybenzene [2], ensures higher yields and reduces the incidence of failed or ambiguous reactions. This reliability reduces downstream analytical burden and accelerates the hit-to-lead timeline.

Cross-Coupling Reactions: Regioselective Functionalization

The unique 1,2,4-substitution pattern—with a reactive aryl bromide at the para position, a fluorine at the ortho position, and a propoxy group—provides a well-defined handle for regioselective cross-coupling reactions such as Suzuki-Miyaura [1]. The bromine atom serves as an excellent leaving group for palladium-catalyzed couplings, while the ortho-fluorine and para-propoxy substituents electronically influence the aromatic ring, enabling predictable and high-yielding synthesis of complex biaryl and heteroaryl structures for materials science and pharmaceutical research.

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